molecular formula C16H11NO2 B11947770 4-Benzylidene-3-phenyl-4H-isoxazol-5-one CAS No. 1088-32-0

4-Benzylidene-3-phenyl-4H-isoxazol-5-one

Cat. No.: B11947770
CAS No.: 1088-32-0
M. Wt: 249.26 g/mol
InChI Key: DBPNBHOCUSFGKI-KAMYIIQDSA-N
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Description

4-Benzylidene-3-phenyl-4H-isoxazol-5-one is a heterocyclic compound with the molecular formula C16H11NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one typically involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride and β-diketones under basic conditions. One common method is the cyclization of β-oxoesters with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aqueous medium or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. Catalysts such as silver nanoparticles supported on oxides like Al2O3, CeO2, and MgO have been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-3-phenyl-4H-isoxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oxazolones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzylidene-3-phenyl-4H-isoxazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylidene-3-phenyl-4H-isoxazol-5-one is unique due to its specific structural features and the presence of both benzylidene and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

4-Benzylidene-3-phenyl-4H-isoxazol-5-one is a compound belonging to the isoxazole family, which has garnered significant attention due to its diverse biological activities. This article will explore its biological properties, focusing on antibacterial, antifungal, and acetylcholinesterase inhibitory activities, supported by recent research findings and data tables.

Chemical Structure

The molecular formula of this compound is C16H11NO2C_{16}H_{11}NO_2 with a unique isoxazole ring structure that contributes to its biological activity. The presence of various substituents on the benzylidene moiety can influence its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, in a study by Banpurkar et al., synthesized derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of less than 15.62 µg/mL. However, the activity against Gram-negative bacteria like Escherichia coli was comparatively lower, with MIC values ranging from 250 to 500 µg/mL due to the complex cell wall structure of these bacteria .

Table 1: Antibacterial Activity of Isoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
4-Benzylidene derivative AStaphylococcus epidermidis< 15.62
4-Benzylidene derivative BE. coli250 - 500

Antifungal Activity

The antifungal potential of these compounds has also been evaluated. The derivatives showed moderate activity against Candida tropicalis, with an effective concentration at around 125 µg/mL . This highlights the versatility of isoxazole derivatives in combating various fungal strains.

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effect on acetylcholinesterase (AChE). A recent study indicated that certain derivatives exhibited substantial AChE inhibition, with IC50 values ranging from 9 to 246 µM. The most potent inhibitor significantly improved cognitive performance in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

Table 2: Acetylcholinesterase Inhibition Data

CompoundIC50 (µM)Cognitive Test Result
Derivative A9Significant improvement
Derivative B246Moderate improvement

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substituents on the benzylidene ring are crucial for enhancing biological activity. Electron-withdrawing groups tend to increase lipophilicity, thereby improving interaction with bacterial cell walls and enhancing antibacterial efficacy . Additionally, the presence of hydroxyl groups has been shown to play a vital role in AChE inhibition.

Properties

CAS No.

1088-32-0

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

(4Z)-4-benzylidene-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-11H/b14-11-

InChI Key

DBPNBHOCUSFGKI-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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